3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused imidazole-pyrazole ring system, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for 3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted imidazole and pyrazole derivatives, which can exhibit different physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole has been explored for its potential in several scientific research areas:
Wirkmechanismus
The mechanism by which 3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole exerts its effects is often related to its ability to interact with biological macromolecules. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound has shown potential in inhibiting reverse transcriptase, an enzyme crucial for viral replication . The molecular targets and pathways involved include interactions with nucleic acids and proteins, leading to disrupted cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole: shares structural similarities with other imidazole and pyrazole derivatives, such as:
Uniqueness
What sets 3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole apart is its fused ring system, which imparts unique electronic and steric properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
105438-50-4 |
---|---|
Molekularformel |
C17H14N4 |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
3-methyl-1,5-diphenyl-4H-imidazo[4,5-c]pyrazole |
InChI |
InChI=1S/C17H14N4/c1-12-15-17(21(20-12)14-10-6-3-7-11-14)19-16(18-15)13-8-4-2-5-9-13/h2-11H,1H3,(H,18,19) |
InChI-Schlüssel |
CWUBYMWFMNHKAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.